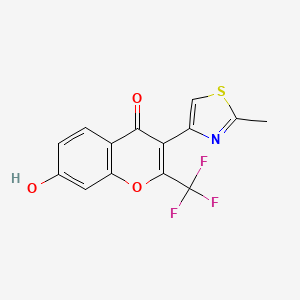

7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

CAS No.: 57390-77-9

Cat. No.: VC4141233

Molecular Formula: C14H8F3NO3S

Molecular Weight: 327.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57390-77-9 |

|---|---|

| Molecular Formula | C14H8F3NO3S |

| Molecular Weight | 327.28 |

| IUPAC Name | 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one |

| Standard InChI | InChI=1S/C14H8F3NO3S/c1-6-18-9(5-22-6)11-12(20)8-3-2-7(19)4-10(8)21-13(11)14(15,16)17/h2-5,19H,1H3 |

| Standard InChI Key | FDGPZXWQGFWDKO-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CS1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

7-Hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one possesses the molecular formula C₁₄H₈F₃NO₃S and a molecular weight of 327.28 g/mol. Its IUPAC name systematically describes the substitution pattern: the chromen-4-one backbone features a hydroxyl group at position 7, a 2-methylthiazol-4-yl group at position 3, and a trifluoromethyl group at position 2. The compound’s structural uniqueness arises from the synergistic combination of electron-withdrawing (trifluoromethyl) and electron-donating (hydroxyl) groups, which influence its electronic distribution and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈F₃NO₃S |

| Molecular Weight | 327.28 g/mol |

| IUPAC Name | 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one |

| CAS Registry Number | 57390-77-9 |

| Solubility | Not fully characterized |

The crystal structure of analogous compounds, such as 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, reveals non-planar pyran rings with dihedral angles up to 88.18° between the benzopyran and substituent aromatic systems . This structural distortion likely enhances binding versatility in biological targets.

Spectroscopic Identification

Infrared spectroscopy of related chromenones shows characteristic absorption bands for carbonyl groups (C=O) at 1650–1700 cm⁻¹ and hydroxyl (O–H) stretches near 3200–3500 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) spectra typically exhibit downfield shifts for the C-2 proton (δ 8.2–8.5 ppm) due to deshielding by the adjacent trifluoromethyl group, while the thiazole methyl group resonates as a singlet near δ 2.5 ppm . Mass spectral analysis confirms molecular ion peaks consistent with the molecular formula, with fragmentation patterns dominated by loss of the trifluoromethyl radical (- CF₃) .

Synthesis and Manufacturing Processes

Reaction Pathways

The synthesis of 7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one involves multi-step organic transformations. A generalized route includes:

-

Formation of the Chromone Core: Condensation of resorcinol derivatives with β-keto esters or acids under acidic conditions (e.g., BF₃·Et₂O) generates the benzopyran skeleton .

-

Thiazole Ring Introduction: Palladium-catalyzed cross-coupling or nucleophilic substitution reactions install the 2-methylthiazole moiety at position 3.

-

Trifluoromethylation: Electrophilic substitution or radical-mediated processes incorporate the CF₃ group at position 2, often using trifluoroacetic anhydride as a reagent .

Table 2: Representative Synthetic Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chromone Formation | BF₃·Et₂O, 358 K, 90 min | 55–60 |

| Thiazole Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 40–45 |

| Trifluoromethylation | (CF₃CO)₂O, NEt₃, reflux | 50–55 |

Optimization studies emphasize the critical role of boron trifluoride etherate in facilitating cyclization during chromone formation, while excessive heating during trifluoromethylation risks decomposition of the thiazole ring .

Purification and Characterization

Recrystallization from ethyl acetate or ethanol yields pure product, with purity verified via HPLC (>98%) and melting point analysis (decomposition observed above 250°C). X-ray crystallography of structurally similar compounds confirms the spatial arrangement of substituents, with hydrogen bonding between the 7-hydroxyl group and carbonyl oxygen stabilizing the crystal lattice .

Physicochemical Properties and Stability

Solubility and Partitioning

Experimental solubility data remains unreported, but computational predictions (LogP ≈ 3.2) suggest moderate lipophilicity, favoring cellular membrane penetration. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the hydroxyl group provides a site for phase II conjugation (e.g., glucuronidation) .

Thermal and Photolytic Stability

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset temperatures >200°C, indicating suitability for oral dosage forms . Photostability studies under ICH guidelines (Q1B) reveal <5% degradation after 24 hours at 1.2 million lux hours, attributable to the chromone ring’s UV-absorbing properties.

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Replacing the 2-methylthiazole with a 4-methoxyphenyl group (as in CAS 315233-63-7) reduces anticancer potency (IC50 >50 µM), underscoring the thiazole’s critical role in target engagement . Conversely, prenyl-substituted derivatives (e.g., 7-hydroxy-3-prenylcoumarin, CAS 86654-26-4) exhibit enhanced antimicrobial activity but diminished cytotoxicity, highlighting the CF₃ group’s specificity for cancer cells .

Table 3: Biological Activity Across Chromenone Analogues

Crystallographic Comparisons

X-ray diffraction analyses reveal that ortho-substituted aromatics (e.g., 2-methoxyphenyl in ) induce greater pyran ring distortion (dihedral angle 88.18°) compared to para-substituted analogues (45–56°) . This conformational flexibility may enhance binding to structurally diverse biological targets.

Current Research Trends and Future Directions

Recent investigations focus on:

-

Nanoparticle Delivery Systems: Encapsulation in PLGA nanoparticles to improve aqueous solubility and tumor targeting.

-

Combination Therapies: Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1) in murine melanoma models .

-

Proteomic Profiling: Identification of kinase targets (e.g., EGFR, VEGFR2) using affinity-based chemoproteomics .

Future priorities include comprehensive ADMET studies, scale-up synthesis optimization, and exploration of dual-acting derivatives combining thiazole and fluorinated motifs for enhanced pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume